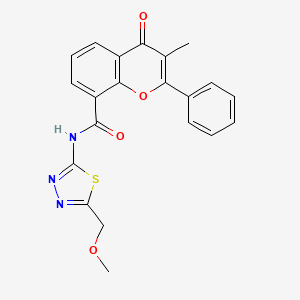![molecular formula C19H24N4O B12159918 N-(1-methyl-1H-pyrazol-4-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide](/img/structure/B12159918.png)
N-(1-methyl-1H-pyrazol-4-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methyl-1H-pyrazol-4-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide is a synthetic organic compound that belongs to the class of pyrazole and indole derivatives. These types of compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Indole synthesis: The indole moiety can be prepared using Fischer indole synthesis or other methods.
Coupling reactions: The pyrazole and indole units are then coupled using amide bond formation techniques, often involving reagents like carbodiimides or coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to improve yield and reduce costs. This often includes:
Scaling up reactions: Ensuring that the reactions can be performed on a larger scale without loss of efficiency.
Purification techniques: Using methods like crystallization, chromatography, or distillation to purify the final product.
化学反応の分析
Types of Reactions
N-(1-methyl-1H-pyrazol-4-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents on the pyrazole or indole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling agents: EDCI, DCC for amide bond formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
作用機序
The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide would depend on its specific biological target. Generally, such compounds may interact with:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to specific receptors to elicit a biological response.
Pathways: Affecting cellular signaling pathways involved in disease processes.
類似化合物との比較
Similar Compounds
N-(1-methyl-1H-pyrazol-4-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide: can be compared with other pyrazole-indole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group on the indole ring and the methyl group on the pyrazole ring may confer distinct properties compared to other similar compounds.
特性
分子式 |
C19H24N4O |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
N-(1-methylpyrazol-4-yl)-4-(1-propan-2-ylindol-3-yl)butanamide |
InChI |
InChI=1S/C19H24N4O/c1-14(2)23-12-15(17-8-4-5-9-18(17)23)7-6-10-19(24)21-16-11-20-22(3)13-16/h4-5,8-9,11-14H,6-7,10H2,1-3H3,(H,21,24) |
InChIキー |
DWABCVJNCYOKDB-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CCCC(=O)NC3=CN(N=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(Z)-furan-2-ylmethylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B12159842.png)


![N-(1H-indol-4-yl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B12159856.png)
![3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-N-methylbenzamide](/img/structure/B12159874.png)
![N'-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B12159876.png)
![8-{[benzyl(methyl)amino]methyl}-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B12159881.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B12159886.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B12159891.png)
![N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B12159892.png)


![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12159899.png)

